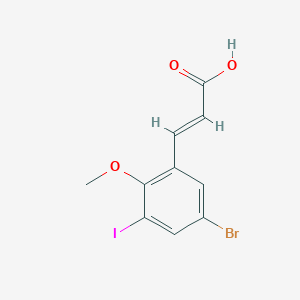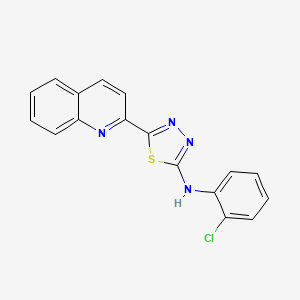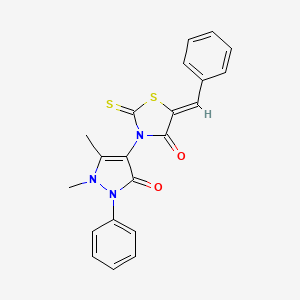![molecular formula C25H26N2O4S B10880205 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dimethoxyphenyl group, and a cyclohepta[c]pyrrolone core
Métodos De Preparación
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclohepta[c]pyrrolone core. Common reagents used in these reactions include thiourea, dimethoxybenzaldehyde, and various alkylating agents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the cyclohepta[c]pyrrolone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to these targets, while the cyclohepta[c]pyrrolone core may influence the compound’s overall stability and bioavailability. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar compounds to 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one include other thiazole derivatives and compounds with similar aromatic structures. For example:
2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid: This compound shares the thiazole and dimethoxyphenyl groups but lacks the cyclohepta[c]pyrrolone core.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar aromatic structure but features a pyrazoline ring instead of a thiazole ring. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H26N2O4S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C25H26N2O4S/c1-7-31-20-10-8-9-18(28)22-14(2)27(15(3)23(20)22)25-26-24(16(4)32-25)17-11-12-19(29-5)21(13-17)30-6/h8-13H,7H2,1-6H3 |
Clave InChI |
ALWPGGPTLVSFOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
![2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880185.png)

![2-{2-[3-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10880200.png)
